Chemical structure and physical properties of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
Chemical structure and physical properties of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
An In-Depth Technical Guide to Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
Abstract: This technical guide provides a comprehensive scientific overview of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, a functionalized biphenyl derivative. Due to the compound's novelty, this document emphasizes predictive analysis based on established chemical principles and data from analogous structures. It details a robust, proposed synthetic pathway, predicts its physicochemical and spectroscopic properties, and discusses its potential applications in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and synthetic organic chemists interested in the synthesis, characterization, and application of novel biphenyl scaffolds.
Introduction and Strategic Rationale
Biphenyl and its derivatives are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid, planar structure which allows for precise spatial orientation of functional groups.[1][2] The introduction of a nitro group provides a potent electronic and steric modulator, known to be a key pharmacophore in various bioactive molecules, particularly antimicrobial agents.[3][4] However, the nitro group also serves as a versatile synthetic handle, readily reducible to an amine for further derivatization.
The subject of this guide, Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane, combines this nitro-biphenyl core with a trimethylsilyl (TMS) ether. The TMS group primarily functions as a protecting group for the phenolic hydroxyl, enabling selective chemical transformations at other positions of the biphenyl rings.[5] This strategic combination makes the title compound a valuable intermediate for constructing more complex molecules with potential therapeutic or material applications. This guide will serve as a foundational document, outlining a proposed synthesis and providing a detailed, predictive characterization of the molecule.
Proposed Synthetic Pathway
The synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane is most logically achieved via a two-step process: (1) construction of the core biphenyl structure, followed by (2) silylation of the phenolic hydroxyl group.
Step 1: Synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol (Precursor)
The key to the synthesis is the formation of the C-C bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the method of choice for its high functional group tolerance, mild reaction conditions, and high yields.[1] We propose the palladium-catalyzed coupling of 1-bromo-3-nitrobenzene with (4-methoxyphenyl)boronic acid, followed by demethylation to unmask the phenol.
Experimental Protocol: Synthesis of 3'-Nitro-[1,1'-biphenyl]-4-ol
-
Reaction Setup: To a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-3-nitrobenzene (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of Toluene and Water (to a concentration of ~0.1 M with respect to the aryl bromide). Bubble nitrogen gas through the mixture for 20 minutes to degas the solution. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Work-up and Intermediate Isolation: Cool the reaction to room temperature. Add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-methoxy-3'-nitrobiphenyl. Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Demethylation: Dissolve the purified 4-methoxy-3'-nitrobiphenyl in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C. Add boron tribromide (BBr₃) (1.5 eq, 1M solution in DCM) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching and Final Purification: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over Na₂SO₄, filter, and concentrate. The resulting solid, 3'-Nitro-[1,1'-biphenyl]-4-ol, can be purified by recrystallization or flash chromatography.
Step 2: Silylation of 3'-Nitro-[1,1'-biphenyl]-4-ol
The protection of the phenolic hydroxyl group is a standard transformation. Using chlorotrimethylsilane (TMSCl) with a non-nucleophilic base is an efficient and high-yielding method.[5]
Experimental Protocol: Synthesis of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve 3'-Nitro-[1,1'-biphenyl]-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (Et₃N) (1.5 eq) to the solution. Cool the reaction mixture to 0 °C in an ice bath.
-
Silylation: Slowly add Chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC for the disappearance of the starting phenol.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (using a non-polar eluent system) to yield the pure Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane.[5]
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Chemical Structure and Predicted Physical Properties
The structural and physical properties are predicted based on the constituent functional groups.
Caption: Predicted chemical structure of the target molecule.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₅H₁₇NO₃Si | Derived from the chemical structure. |
| Molecular Weight | 287.39 g/mol | Calculated from the molecular formula. |
| IUPAC Name | Trimethyl((3'-nitro-[1,1'-biphenyl]-4-yl)oxy)silane | Standard nomenclature rules. |
| CAS Number | Not available | The compound is not currently indexed in major chemical databases. |
| Physical State | Pale yellow crystalline solid | Biphenyl derivatives are typically solids.[6][7] The nitro group can impart a yellow color. |
| Melting Point | 100 - 120 °C | Higher than non-nitrated analogs due to increased polarity and dipole-dipole interactions from the nitro group. 4-Nitrobiphenyl melts at ~114°C.[6][8] |
| Boiling Point | > 300 °C (decomposes) | High due to the large aromatic system and polar nitro group. Silylation increases volatility compared to the parent phenol. |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water. | The large hydrocarbon backbone and TMS group confer lipophilicity.[8] |
Predicted Spectroscopic Data for Characterization
Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. The following are predicted data based on well-established principles.
¹H NMR Spectroscopy (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.45 | t (J ≈ 2.0 Hz) | 1H | H-2' | Most deshielded proton, ortho to the nitro group and coupled to H-4' and H-6'. |
| ~ 8.15 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-4' | Ortho to the nitro group, deshielded. Coupled to H-2', H-5', and H-6'. |
| ~ 7.80 | ddd (J ≈ 8.0, 2.0, 1.0 Hz) | 1H | H-6' | Para to the nitro group, deshielded. Coupled to H-2', H-4', and H-5'. |
| ~ 7.55 | t (J ≈ 8.0 Hz) | 1H | H-5' | Meta to the nitro group. Coupled to H-4' and H-6'. |
| ~ 7.50 | d (J ≈ 8.5 Hz) | 2H | H-2, H-6 | Protons ortho to the silyloxy group. |
| ~ 7.00 | d (J ≈ 8.5 Hz) | 2H | H-3, H-5 | Protons meta to the silyloxy group, shielded by the electron-donating oxygen. |
| 0.35 | s | 9H | Si(CH₃)₃ | Characteristic sharp singlet for TMS protons, highly shielded by silicon.[9] |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155.0 | C-4 | Carbon attached to the silyloxy group, deshielded by oxygen. |
| ~ 148.5 | C-3' | Carbon bearing the nitro group, strongly deshielded. |
| ~ 142.0 | C-1' | Quaternary carbon of the nitro-substituted ring. |
| ~ 135.0 | C-1 | Quaternary carbon of the silyloxy-substituted ring. |
| ~ 130.0 | C-5' | Carbon meta to the nitro group. |
| ~ 128.0 | C-2, C-6 | Carbons ortho to the silyloxy group. |
| ~ 122.5 | C-4' | Carbon ortho to the nitro group. |
| ~ 121.0 | C-2' | Carbon ortho to the nitro group. |
| ~ 120.5 | C-3, C-5 | Carbons meta to the silyloxy group, shielded. |
| ~ 0.5 | Si(CH₃)₃ | Characteristic upfield signal for TMS carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (from TMS) |
| ~ 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| 1525, 1345 | Strong | Asymmetric & Symmetric N-O Stretch (NO₂)[10] |
| 1255 | Strong | Si-CH₃ Symmetric Bending[11] |
| 1100 - 1050 | Strong | Aromatic C-O-Si Stretch |
| 845, 760 | Strong | Si-C Stretch |
Mass Spectrometry (Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak at m/z = 287 is expected, corresponding to the molecular weight.
-
Key Fragments:
-
m/z = 272 ([M-15]⁺): Highly characteristic fragment for TMS ethers, corresponding to the loss of a methyl radical (•CH₃).[12][13] This is often a very prominent peak.
-
m/z = 215 ([M-72]⁺): Loss of the TMS group.
-
m/z = 169: Fragment corresponding to the biphenyl core without the nitro and OTMS groups.
-
m/z = 73 ([Si(CH₃)₃]⁺): A characteristic base peak for the trimethylsilyl cation.[14]
-
Potential Applications and Future Directions
The strategic design of Trimethyl[(3'-nitro[1,1'-biphenyl]-4-yl)oxy]silane positions it as a valuable intermediate in several fields:
-
Drug Discovery: The nitrobiphenyl core is a known scaffold for antimicrobial and antifungal agents. The title compound can be deprotected to the phenol and used in structure-activity relationship (SAR) studies. Furthermore, the nitro group can be reduced to an amine, providing a key point for diversification to build libraries of novel compounds for screening against various biological targets.[3][4]
-
Materials Science: Functionalized biphenyls are building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[2] The nitro group's strong dipole moment can influence the electronic properties and molecular packing of such materials.
-
Synthetic Chemistry: As a protected phenol, this molecule allows for selective reactions that would otherwise be incompatible with a free hydroxyl group, such as further metal-catalyzed cross-couplings on the biphenyl rings.
Future research should focus on the successful synthesis and full characterization of this molecule to confirm the predicted properties. Subsequent work can explore its derivatization, particularly the reduction of the nitro group, to access a wider range of functionalized biphenyls for biological evaluation and material application studies.
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